Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate
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Overview
Description
- is a chemical compound with the following structural formula:
- It is also known as 1-(tetrahydrofuran-3-yl)methanamine .
- The compound features a tetrahydrofuran ring (a five-membered cyclic ether) fused to an amino group and a cyanoacetate moiety.
- This compound is of interest due to its synthetic versatility and potential applications.
Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate: C5H11NO
.Preparation Methods
- One synthetic route involves the condensation of 3-amino-4-cyanofurazan with malononitrile or ethyl cyanoacetate in the presence of bases. This reaction yields polyfunctional enaminonitriles , which serve as precursors for various derivatives.
- The reaction proceeds as follows:
-
3-amino-4-cyanofurazan+malononitrile→enaminonitrile
-
3-amino-4-cyanofurazan+ethyl cyanoacetate→enaminonitrile
-
- These enaminonitriles can be further transformed into pyrazoles, furazano[3,4-b]pyridines, and furazano[3,4-b]pyrimidines .
Chemical Reactions Analysis
- Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate can undergo various reactions:
Cyclization: Intramolecular cyclization with pyridine ring closure occurs when the nitrile group is replaced by an ethoxycarbonyl group.
Inhibition of Ghrelin O-Acyltransferase (GOAT): Some derivatives of furazano[3,4-b]-pyridines synthesized from this compound exhibit GOAT inhibition.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for heterocyclic derivatives.
Biology and Medicine: Its derivatives may have biological activity, especially as GOAT inhibitors.
Mechanism of Action
- The exact mechanism by which Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate exerts its effects remains an area of ongoing research. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate is unique due to its specific combination of functional groups.
- Similar compounds include other furazano[3,4-b]-pyridines and related heterocycles.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
oxolan-3-yl 2-amino-2-cyanoacetate |
InChI |
InChI=1S/C7H10N2O3/c8-3-6(9)7(10)12-5-1-2-11-4-5/h5-6H,1-2,4,9H2 |
InChI Key |
AVOXWUNJPVWRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC(=O)C(C#N)N |
Origin of Product |
United States |
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